molecular formula C20H40O3 B13819852 Palmitic acid, 4-hydroxybutyl ester CAS No. 18498-23-2

Palmitic acid, 4-hydroxybutyl ester

Cat. No.: B13819852
CAS No.: 18498-23-2
M. Wt: 328.5 g/mol
InChI Key: XWFLUBQOIDFKOM-UHFFFAOYSA-N
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Description

Palmitic acid, 4-hydroxybutyl ester is a synthetic derivative of palmitic acid (PA), a saturated long-chain fatty acid that constitutes 20-30% of total fatty acids in the human body and can be obtained through dietary intake or synthesized endogenously . This ester is designed for research applications exploring the biological roles of fatty acid derivatives. The palmitic acid moiety has demonstrated significant research interest in biomedical fields, particularly in oncology. Studies have identified palmitic acid as a potential inhibitor of human DNA topoisomerase I (hTOP1), a key enzyme in DNA replication and repair that is a validated target for cancer therapy . Research indicates that palmitic acid can irreversibly inhibit hTOP1 by specifically blocking the DNA religation step of the catalytic cycle, a mechanism distinct from that of the known inhibitor camptothecin (CPT) . Furthermore, modern pharmacological studies have shown that palmitic acid exhibits anti-tumor properties across various malignancies, including gastric cancer, liver cancer, cervical cancer, breast cancer, and colorectal cancer . Its multifaceted mechanisms of action include the induction of tumor cell apoptosis through the mitochondrial pathway by promoting intracellular reactive oxygen species (ROS) generation, interference with the cancer cell cycle leading to arrest in the G1 phase, and the inhibition of cell migration, invasion, and angiogenesis . Palmitic acid has also been shown to modulate several critical tumor-related signaling pathways, such as PI3K/Akt, JAK2/STAT3, and NF-κB, which are involved in cell proliferation, survival, and metastasis . Researchers are investigating derivatives like 4-hydroxybutyl palmitate to explore how esterification modulates these bioactivities, potentially enhancing specificity or efficacy. This product is intended for scientific studies on the mechanisms of fatty acid derivatives and their applications in basic life science research.

Properties

CAS No.

18498-23-2

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

4-hydroxybutyl hexadecanoate

InChI

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(22)23-19-16-15-18-21/h21H,2-19H2,1H3

InChI Key

XWFLUBQOIDFKOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCO

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Fischer Esterification

The classical approach to synthesizing palmitic acid esters involves Fischer esterification, where palmitic acid reacts with 4-hydroxybutanol under acidic conditions, typically using strong acid catalysts such as sulfuric acid or methanesulfonic acid.

  • Procedure :
    In a typical batch reaction, palmitic acid and 4-hydroxybutanol are mixed in stoichiometric or slight molar excess of the alcohol. A catalytic amount of sulfuric acid (1-6 wt%) or methanesulfonic acid is added. The mixture is heated under reflux at temperatures ranging from 90°C to 150°C for 2 to 12 hours. The reaction progress is monitored by gas chromatography-mass spectrometry (GC-MS) or Fourier-transform infrared spectroscopy (FTIR).

  • Workup :
    After completion, the reaction mixture is neutralized with aqueous sodium bicarbonate or sodium carbonate to remove acid catalyst residues. The organic phase is separated, dried over anhydrous sodium sulfate, and the solvent evaporated under reduced pressure. The crude ester is purified by recrystallization or chromatography.

  • Yields and Purity :
    Yields typically range from 67% to over 90%, depending on reaction time, temperature, and catalyst concentration. For example, a similar ester, 4-hydroxybutyl stearate, was reported with yields around 67-92% under optimized conditions.

  • Optimization :
    Statistical experimental designs such as Box-Behnken or D-optimal designs have been applied to optimize the esterification parameters (temperature, catalyst concentration, molar ratio, and time), achieving high conversion rates and selectivity.

Continuous Flow Esterification

Recent advances include continuous flow reactors for ester synthesis, allowing better control over reaction parameters and scalability.

  • Method :
    Palmitic acid and 4-hydroxybutanol are continuously fed into a reactor with an acid catalyst immobilized or in solution, maintaining a set temperature (e.g., 95°C). The residence time is controlled to optimize conversion.

  • Advantages :
    Continuous flow methods improve heat and mass transfer, reduce reaction times, and enable safer handling of corrosive acids.

Enzymatic Esterification Methods

Lipase-Catalyzed Esterification

Lipase enzymes, especially immobilized forms such as Candida antarctica lipase B (commercially known as Novozym 435), catalyze esterification reactions under mild conditions, offering a green alternative to acid catalysis.

  • Procedure :
    Palmitic acid and 4-hydroxybutanol are mixed in organic solvents with log P > 3.5 (e.g., hexane, toluene) or solvent-free systems. Immobilized lipase is added (0.1-0.5 g per reaction), and the mixture is incubated at moderate temperatures (30-50°C) for 10 minutes to several hours.

  • Reaction Parameters :
    Optimal molar ratios, enzyme loadings, and temperature are determined experimentally. For example, lauryl palmitate synthesis (a related ester) achieved >90% purity at 40°C, 10 min reaction time, and 2:1 molar ratio of alcohol to acid.

  • Advantages :
    Enzymatic methods provide high selectivity, fewer side reactions, and easier product separation without harsh chemicals.

Synthesis Using Hydroxy Fatty Acid Esters as Intermediates

Some advanced synthetic routes use chiral or hydroxy fatty acid intermediates to prepare esters like palmitic acid, 4-hydroxybutyl ester with stereochemical control.

  • Example :
    Multi-gram scale syntheses of enantiopure fatty acid esters (e.g., palmitic acid esters of hydroxy fatty acids) have been developed using epichlorohydrin-based chiral intermediates and organometallic reagents, followed by palmitoylation with palmitoyl chloride.

  • Relevance :
    Though more complex, these methods allow for the production of stereochemically pure esters, which may be relevant for biological activity studies.

Analytical Characterization of this compound

Summary Table of Preparation Methods

Method Catalyst/Enzyme Temperature (°C) Time (h) Yield (%) Solvent/Medium Notes
Acid-catalyzed Fischer esterification Sulfuric acid, Methanesulfonic acid 90-150 2-12 67-92 Chloroform, ethanol Requires neutralization and purification
Continuous flow esterification Acid catalyst (immobilized or solution) ~95 Controlled residence time ~70-90 Solvent or solvent-free Scalable, better control
Enzymatic esterification Immobilized lipase (Candida antarctica) 30-50 0.17-4 >90 Organic solvents (log P>3.5) or solvent-free Mild conditions, green synthesis
Chiral synthesis via intermediates Organometallic reagents, palmitoyl chloride Variable Variable Variable Organic solvents For stereochemically pure esters

Research Findings and Considerations

  • The esterification of palmitic acid with hydroxy alcohols like 4-hydroxybutanol is well-established using both chemical and enzymatic methods. Acid catalysis is efficient but requires careful handling and purification.

  • Enzymatic methods provide environmentally friendly alternatives with excellent selectivity and mild reaction conditions, though sometimes with longer reaction times.

  • Optimization of reaction parameters using statistical design of experiments significantly improves yields and process efficiency.

  • Analytical techniques such as FTIR, NMR, and GC-MS are essential for confirming ester formation and purity.

  • Continuous flow synthesis is an emerging technology that offers advantages in scalability and process control for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Palmitic acid, 4-hydroxybutyl ester, can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Palmitic acid, 4-hydroxybutyl ester, has several applications in scientific research:

Mechanism of Action

The mechanism by which palmitic acid, 4-hydroxybutyl ester, exerts its effects involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed to release palmitic acid and 4-hydroxybutanol, which can then participate in various metabolic pathways. Palmitic acid is known to influence lipid metabolism and can act as a signaling molecule in various cellular processes .

Comparison with Similar Compounds

Structural Features

  • Palmitic Acid Methyl Ester (PAME): Methyl group (-CH₃) attached to palmitic acid. Non-polar due to the absence of functional groups .
  • Palmitic Acid Ethyl Ester (PAEE): Ethyl group (-CH₂CH₃). Similar non-polarity but slightly higher molecular weight than PAME .
  • Palmitic Acid Butyl Ester : Butyl group (-CH₂CH₂CH₂CH₃). Longer alkyl chain increases hydrophobicity .
  • Palmitic Acid, 4-Hydroxybutyl Ester: 4-hydroxybutyl group (-CH₂CH₂CH(OH)CH₂-). The hydroxyl group introduces polarity and hydrogen-bonding capacity, altering solubility and reactivity compared to non-polar esters.

Physical and Chemical Properties

Property Methyl Ester Ethyl Ester Butyl Ester 4-Hydroxybutyl Ester (Inferred)
Polarity Non-polar Non-polar Non-polar Polar
Melting Point ~28°C ~14°C Lower than methyl* Higher due to hydroxyl group
Solubility Insoluble in water Insoluble in water Insoluble in water Partially water-soluble
Oxidative Stability High Moderate High Lower (hydroxyl may promote oxidation)

*Butyl esters generally exhibit lower melting points than methyl/ethyl esters due to increased alkyl chain flexibility .

Natural Occurrence

  • Methyl/ethyl esters : Found in plant oils (e.g., coconut oil, ketapang oil) and beeswax .
  • 4-Hydroxybutyl ester: Not reported in natural sources; likely synthetic or derived from engineered biological systems (e.g., modified yeast strains ).

Q & A

Q. What are the optimal synthetic routes for producing palmitic acid, 4-hydroxybutyl ester, and how do reaction conditions influence yield?

this compound can be synthesized via transesterification, where palmitic acid methyl ester reacts with 1,4-butanediol in the presence of a catalyst. Sodium hydroxide is commonly used as a catalyst, with optimized molar ratios (e.g., 1:3 palmitic acid methyl ester to diol) and temperatures (~70–80°C) to achieve yields >85% . Reaction time and pH must be tightly controlled to minimize side reactions like hydrolysis. Orthogonal experimental designs are recommended for parameter optimization .

Q. How can researchers characterize the purity and structural integrity of this compound?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying ester purity and identifying contaminants. For example, GC-MS analysis of similar esters revealed residual palmitic acid (up to 23.12% in suboptimal reactions) and byproducts like stearic acid derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms ester bond formation, with characteristic peaks at δ 4.1–4.3 ppm (ester -OCH₂-) and δ 170–175 ppm (carbonyl carbon) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .
  • Storage : Keep in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation .
  • Decomposition risks : Avoid contact with strong acids/alkalis, which may generate toxic fumes (e.g., acrylic acid) .

Advanced Research Questions

Q. How do catalytic systems influence the efficiency of this compound synthesis, and what are common pitfalls in catalyst selection?

Heterogeneous catalysts like zeolite-supported metal oxides (e.g., ZrO₂) enhance transesterification efficiency by reducing soap formation. For example, ZrO₂ catalysts achieved 86.52% conversion of free fatty acids to esters, whereas PbO and ZnO catalysts underperformed (<40%) due to pore blockage . Pitfalls include catalyst leaching (reducing recyclability) and incomplete reactant mixing. Advanced characterization (BET surface area analysis, TEM) is critical for evaluating catalyst stability .

Q. What methodological challenges arise when analyzing this compound in complex biological matrices, and how can they be resolved?

Matrix interference (e.g., phospholipids in cell lysates) can obscure GC-MS signals. Solutions include:

  • Derivatization : Trimethylsilyl (TMS) esters improve volatility and detection sensitivity .
  • Solid-phase extraction (SPE) : C18 columns selectively isolate esters from polar contaminants .
  • Internal standards : Deuterated analogs (e.g., d₃-palmitic acid ester) normalize quantification errors .

Q. How does the ester’s structure affect its stability in polymer applications, and what strategies mitigate degradation?

The 4-hydroxybutyl group introduces hydrophilicity, which can reduce hydrolytic stability in aqueous environments. Accelerated aging studies (e.g., 40°C/75% RH for 28 days) combined with FTIR monitoring reveal ester bond cleavage. Stabilizers like MEHQ (200–500 ppm) inhibit radical-mediated degradation during polymerization . For hydrophobic polymers (e.g., acrylate resins), blending with crosslinking agents (e.g., divinylbenzene) improves thermal stability .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies for ester synthesis: How should researchers reconcile conflicting data?

Variability in catalyst performance (e.g., ZrO₂ vs. ZnO ) often stems from differences in:

  • Surface area : Higher surface area (>200 m²/g) correlates with activity .
  • Reaction medium : Polar solvents (e.g., methanol) may deactivate acidic catalysts.
  • Pretreatment : Calcination temperatures alter catalyst crystallinity. Researchers should standardize protocols (ASTM E2857) and report full experimental conditions (e.g., solvent, stirring rate) for cross-study comparisons.

Q. Inconsistent bioactivity results in cellular studies: What factors contribute to variability, and how can experimental design address them?

  • Ester hydrolysis : Enzymatic cleavage by lipases (e.g., Candida rugosa) releases free palmitic acid, confounding bioactivity assays .
  • Cell line specificity : Cervical cancer cells (HeLa) showed apoptosis induction at 16.1% ester concentration, but other lines may require higher doses . Controls must include hydrolysis inhibitors (e.g., tetrahydrolipstatin) and validate ester integrity post-treatment via LC-MS .

Methodological Recommendations

Application Key Technique Critical Parameters Reference
Synthesis OptimizationOrthogonal experimental designCatalyst loading, temperature, molar ratio
Purity AnalysisGC-MS with TMS derivatizationColumn: DB-5MS; Oven ramp: 50°C → 300°C at 10°C/min
Polymer Stability TestingFTIR + Accelerated agingHumidity (75% RH), MEHQ stabilizer concentration

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